molecular formula C18H19F3N2O3S B2576837 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034399-42-1

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2576837
CAS No.: 2034399-42-1
M. Wt: 400.42
InChI Key: ISZMDVYNMWYXLO-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core linked to a hybrid oxane-pyridine moiety. This structure combines sulfonamide pharmacophores with heterocyclic components, which are common in medicinal chemistry for modulating solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c19-18(20,21)15-5-1-2-6-16(15)27(24,25)23-17(13-7-10-26-11-8-13)14-4-3-9-22-12-14/h1-6,9,12-13,17,23H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMDVYNMWYXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the pyridine group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxane ring.

    Attachment of the trifluoromethylbenzene sulfonamide group: This final step can be carried out using a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The oxane ring can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of oxane oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with various biological targets, potentially leading to the development of effective anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and obesity. For example, the inhibition of D-amino acid oxidase (DAAO) has been linked to neuroprotective effects and could be a target for treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the oxane and pyridine moieties followed by the introduction of the sulfonamide and trifluoromethyl groups. Various synthetic routes have been explored to optimize yield and purity .

Case Study 1: Anticancer Screening

In a recent screening study, derivatives of this compound were evaluated for their cytotoxicity against several cancer cell lines. Results indicated that certain modifications to the molecular structure enhanced potency against breast cancer cells, suggesting a pathway for further drug development .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a DAAO inhibitor. Researchers found that specific analogs demonstrated significant inhibitory activity, leading to reduced levels of neurotoxic metabolites in vitro. This finding supports the potential application of these compounds in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Core Sulfonamide Modifications

  • Trifluoromethyl Substitution: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance, similar to derivatives in (nitro/trifluoromethyl) and (trifluoromethyl/chromenone). The electron-withdrawing nature of CF₃ may also influence receptor binding, as seen in TRPV1-targeting compounds like GRT-12360 .
  • Heterocyclic Moieties: The oxane-pyridine hybrid in the target compound contrasts with purine (), pyrazolo-pyrimidine (), and thiazolidinone () systems.

Pharmacological Profiles

  • The target compound’s pyridine-oxane group may similarly interfere with viral replication machinery.
  • Receptor Binding : GRT-12360 () and KMS-1589 () show high TRPV1 affinity due to sulfonamide-linked fluorinated aromatics. The target compound’s trifluoromethyl group and pyridine could confer analogous receptor interactions.

Critical Challenges and Advantages

  • Advantages : The trifluoromethyl group and heterocyclic diversity improve target engagement and pharmacokinetics compared to simpler sulfonamides .
  • Challenges: Structural complexity (e.g., stereochemistry in ) may complicate synthesis and purification. Limited solubility data (cf. ) could also pose formulation hurdles.

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H19F3N2O3S
  • Molecular Weight : 400.4153 g/mol
  • Key Functional Groups : Sulfonamide, trifluoromethyl, oxane, and pyridine moieties.

These structural features contribute to its diverse biological activities, particularly in the fields of pharmacology and drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
  • Antimicrobial Properties : Compounds with sulfonamide groups often exhibit antibacterial activity by interfering with folic acid synthesis in bacteria.
  • Cardiovascular Effects : Research indicates that similar sulfonamides can influence perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits bacterial growth through folic acid synthesis disruption
CardiovascularAffects perfusion pressure in isolated rat heart models
Enzymatic InhibitionInhibits carbonic anhydrase activity

Case Study 1: Cardiovascular Effects

A study investigated the effects of various benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated that certain derivatives significantly reduced perfusion pressure and coronary resistance, suggesting a potential therapeutic application for managing cardiovascular conditions .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of sulfonamide derivatives similar to this compound. The study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, highlighting their potential use as antibiotics.

Pharmacological Implications

The diverse biological activities associated with this compound position it as a promising candidate for further pharmacological exploration. Its ability to modulate enzymatic pathways and affect cardiovascular dynamics suggests a multifaceted role in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

  • Synthetic Routes : The compound is typically synthesized via multi-step reactions involving coupling of pyridine and oxane derivatives with sulfonamide precursors. For example, a common approach uses nucleophilic substitution or Buchwald-Hartwig amination to introduce the trifluoromethylbenzene-sulfonamide moiety .
  • Intermediate Characterization :

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed m/z 645 [M+H]+ in one protocol ).

  • HPLC : Retention times (e.g., 1.05 minutes under SMD-TFA50 conditions) validate purity and identity .

  • ¹H/¹³C NMR : Critical for structural confirmation of intermediates like oxane-pyridinylmethyl derivatives .

    Methodological Tip : Always include quenching tests and in-process controls (e.g., TLC) to monitor reaction progression and isolate intermediates before sulfonamide coupling .

Q. Which analytical techniques are most reliable for confirming identity and purity?

  • Primary Techniques :

  • LCMS-HRMS : Provides exact mass confirmation (e.g., m/z 531 [M-H]⁻ in early-stage intermediates ).

  • HPLC with UV/ELSD detection : Quantifies purity (>95% by area normalization) and detects byproducts .

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl group integration .

    • Stability Assessment : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products .

    Table 1 : Example Analytical Data from Patent Sources

    StepTechniqueKey DataSource
    FinalLCMSm/z 755 [M+H]+
    IntermediateHPLCRetention time: 0.88 minutes

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts?

  • Byproduct Mitigation :

  • Temperature Control : Lowering reaction temperatures during sulfonamide coupling reduces racemization (e.g., 0–5°C in acetonitrile ).

  • Catalyst Screening : Palladium catalysts (e.g., XPhos Pd G3) improve coupling efficiency in pyridinylmethyl intermediates .

  • Purification : Use preparative HPLC with C18 columns to isolate the target compound from regioisomers .

    • Yield Optimization :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide precursors .

  • Stoichiometry : A 1.2:1 molar ratio of oxane-pyridinylmethyl precursor to sulfonamide reagent minimizes unreacted starting material .

    Data Contradiction Note : Patent EP 4 374 877 reports varying yields (50–75%) depending on iodide substitution patterns; systematic DOE (Design of Experiments) is recommended to resolve inconsistencies .

Q. What strategies address contradictions in reported biological activity data?

  • Root Cause Analysis :

  • Purity Discrepancies : Compare HPLC purity thresholds (e.g., >98% vs. >95%) across studies .
  • Assay Conditions : Variations in TRPV1 binding assays (e.g., capsaicin vs. BCTC as competitors) may explain activity differences .
    • Validation Strategies :
  • Orthogonal Assays : Use SPR (Surface Plasmon Resonance) and cell-based functional assays to confirm target engagement .
  • Structural Analogues : Test activity of derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate pharmacophore contributions .

Q. How can computational modeling predict metabolic stability or off-target effects?

  • In Silico Tools :

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic stability (e.g., CYP3A4 liability due to pyridinyl groups) .
  • Docking Studies : Molecular docking into TRPV1 or kinase domains (e.g., using PDB 3K4Q) identifies potential off-target interactions .
    • Experimental Correlation :
  • Microsomal Stability Assays : Compare half-life predictions (e.g., 30–60 minutes in human liver microsomes) with in vitro data .

Q. What methods resolve stability issues under physiological conditions?

  • Buffered Solutions : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify degradation hotspots .
  • Stabilization Approaches :

  • Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf life .
  • Prodrug Design : Mask sulfonamide groups with pivaloyloxymethyl (POM) esters to improve plasma stability .

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